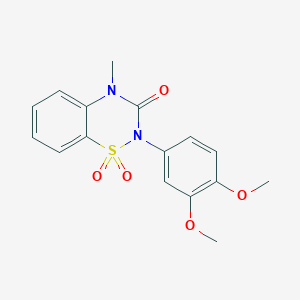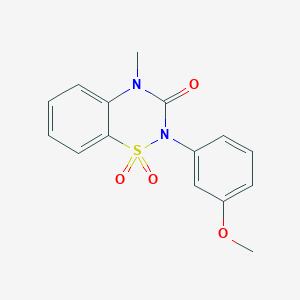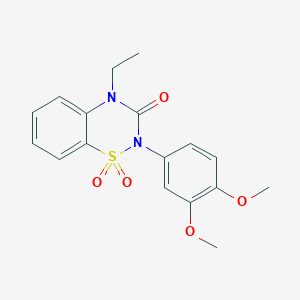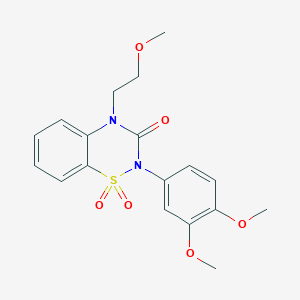![molecular formula C19H20N6O B6450675 N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549008-62-8](/img/structure/B6450675.png)
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a benzodiazole and an imidazopyridazine . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodiazole and imidazopyridazine rings, along with the tert-butyl and carboxamide groups . These features could influence its physical and chemical properties, as well as its potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the carboxamide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide: and its derivatives have been investigated for their antibacterial properties. In a study by Gurram and Azam , several synthesized compounds exhibited promising activity against both Gram-positive and Gram-negative bacterial strains. Notably, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against Staphylococcus aureus strains.
Conductivity Enhancement
A related compound, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline , has been explored for its role as a nucleating agent in boosting the conductivity of doped films . This finding highlights its potential in electronic applications.
Corrosion Inhibition
Telmisartan, a derivative containing the benzodiazole nucleus, has been studied for its corrosion inhibition properties. Electrochemical impedance spectroscopy (EIS) revealed that Telmisartan adsorbs on mild steel surfaces, inhibiting corrosion .
Other Medicinal Applications
Benzothiazole derivatives, including those related to our compound, have been associated with various medicinal activities. These include antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory effects . Some drugs in the market, such as riluzole, ethoxzolamide, and pramipexole, contain the benzothiazole nucleus for treating specific conditions .
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the biological system in which it is active. Compounds containing benzodiazole and imidazopyridazine rings have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Orientations Futures
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-19(2,3)15-11-25-17(23-15)9-8-14(24-25)18(26)20-10-16-21-12-6-4-5-7-13(12)22-16/h4-9,11H,10H2,1-3H3,(H,20,26)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWIPSGPVIGFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450595.png)


![4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450617.png)


![2-[3-(methylsulfanyl)phenyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450644.png)


![tert-butyl 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B6450659.png)
![1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6450666.png)
![methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450672.png)
